This compound can be classified as:
The synthesis of 6-fluoro-2-methylimidazo[1,2-a]pyridine can be achieved through several methodologies. Common synthetic routes include:
The molecular structure of 6-fluoro-2-methylimidazo[1,2-a]pyridine can be described as follows:
6-Fluoro-2-methylimidazo[1,2-a]pyridine participates in various chemical reactions:
The mechanism of action for compounds like 6-fluoro-2-methylimidazo[1,2-a]pyridine often involves:
Studies suggest that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold can enhance biological activity against various targets .
The physical and chemical properties of 6-fluoro-2-methylimidazo[1,2-a]pyridine include:
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about hydrogen environments in the molecule, while Mass Spectrometry (MS) confirms molecular weight and composition .
6-Fluoro-2-methylimidazo[1,2-a]pyridine has several scientific applications:
The imidazo[1,2-a]pyridine scaffold represents a privileged structural motif in medicinal chemistry, characterized by a fused bicyclic system combining imidazole and pyridine rings. This core structure exhibits remarkable versatility in drug discovery, serving as the foundation for numerous therapeutic agents with diverse biological activities. Marketed drugs featuring this scaffold include the anxiolytic alpidem and the hypnotic zolpidem, underscoring its pharmaceutical relevance [7]. The scaffold's drug-likeness stems from its favorable physicochemical properties, which facilitate target engagement and optimize pharmacokinetic profiles. Its aromatic π-system enables stacking interactions with biological targets, while the nitrogen atoms provide hydrogen-bonding capabilities critical for molecular recognition. The scaffold's synthetic tractability allows for extensive structural diversification at positions C-2, C-3, C-6, and C-8, enabling fine-tuning of biological activity and selectivity [5]. This adaptability has driven sustained exploration across therapeutic areas, positioning imidazo[1,2-a]pyridines as invaluable templates for developing novel bioactive compounds.
The biological profile of imidazo[1,2-a]pyridine derivatives spans multiple therapeutic domains, with significant emphasis on anticancer and antimicrobial applications. In oncology, this scaffold demonstrates potent kinase inhibitory activity, particularly against c-Met—a receptor tyrosine kinase implicated in tumor proliferation, invasion, and metastasis. Studies have identified derivatives exhibiting nanomolar inhibition (IC₅₀ = 3.9 nM) of c-Met kinase and potent activity against c-Met-addicted EBC-1 lung cancer cells (IC₅₀ = 45.0 nM) [1]. The mechanism involves critical hydrogen bonding between the scaffold's nitrogen atoms and hinge region residues (Met-1160, Asp-1222), complemented by π-π stacking interactions with Tyr-1230 in the activation loop, thereby suppressing phosphorylation and downstream signaling cascades [1].
Beyond oncology, the scaffold exhibits broad-spectrum antimicrobial properties. Schiff base and chalcone conjugates demonstrate significant activity against Gram-positive (e.g., Staphylococcus aureus, MIC 64–175 µg/mL) and Gram-negative pathogens (e.g., Escherichia coli, MIC 64–175 µg/mL) [2]. Molecular docking reveals interactions with microbial target proteins (1KZN, 1D7U), while in-silico analyses predict kinase modulation potential (26.7% probability) for specific derivatives [4]. The scaffold's therapeutic versatility extends to antiviral, antimycobacterial, and antidiabetic applications, cementing its status as a "drug-prejudiced" scaffold capable of generating structurally diverse pharmacophores [7].
Table 1: Biological Activities of Imidazo[1,2-a]pyridine Derivatives
Compound/Substituents | Biological Target | Activity (IC₅₀/GI₅₀/MIC) | Key Findings |
---|---|---|---|
22e (c-Met inhibitor) | c-Met Kinase | 3.9 nM | Inhibits phosphorylation & downstream signaling [1] |
VIIIb (Chalcone conjugate) | A-459 Lung Cancer | GI₅₀: 22.3 µM | Significant anti-lung cancer activity [2] |
VIf (Schiff base) | A-498 Kidney Carcinoma | GI₅₀ <10 µM | Potent anticancer activity [4] |
Schiff/Chalcone analogs | S. aureus, E. coli | MIC: 64–175 µg/mL | Broad-spectrum antimicrobial activity [2] [4] |
Strategic incorporation of fluorine at the C-6 position and methyl at C-2 significantly enhances the pharmacological profile of imidazo[1,2-a]pyridine derivatives. The fluorine atom—a small, highly electronegative substituent—exerts profound effects on molecular properties:
The C-2 methyl group contributes complementary effects:
Table 2: Effects of C-6 Fluoro and C-2 Methyl Substitutions
Property | C-6 Fluoro Effect | C-2 Methyl Effect | Combined Impact |
---|---|---|---|
Electron Density | Decreases ring electron density | Mild electron-donating effect | Balanced electron distribution for π-stacking |
Metabolic Stability | Blocks CYP450-mediated oxidation | Shields adjacent positions | Enhanced hepatic stability (reduced clearance) |
Target Affinity | Strengthens π-π stacking with Tyr-1230 | Hydrophobic pocket occupation | Synergistic kinase inhibition (IC₅₀ <10 nM) |
Pharmacokinetics | Increased logD (improved permeability) | Reduced unbound clearance | Improved oral bioavailability (F = 29% in 22e) [1] |
Despite promising attributes, 6-fluoro-2-methylimidazo[1,2-a]pyridine derivatives face underexplored areas presenting significant research opportunities:
Mechanistic Elucidation: While c-Met inhibition is established for related compounds [1], the specific target landscape for 6-fluoro-2-methyl derivatives remains inadequately mapped. In-silico target prediction suggests kinase modulation potential (26.7% probability) for structurally similar analogs [4], but experimental validation is lacking. Comprehensive profiling against kinase panels and epigenetic targets (e.g., bromodomains) is warranted to identify novel mechanisms.
Metabolic Pathway Characterization: Although fluorination mitigates metabolic liabilities, the exact pathways for 6-fluoro-2-methyl derivatives require detailed investigation. Studies on analog 22e identified a major NADPH-dependent metabolite (33) generated by liver microsomes [1], suggesting possible oxidation at unsubstituted positions. Systematic metabolite identification using LC-MS/MS in human hepatocytes would clarify elimination routes and guide further optimization.
In Vivo Efficacy Data: Preclinical in vivo proof-of-concept remains sparse. While compound 22e demonstrated 75% tumor growth inhibition (TGI) in xenograft models [1], data specifically for 6-fluoro-2-methyl isomers are absent. Establishing standardized efficacy models using patient-derived xenografts (PDXs) with c-Met dysregulation would validate therapeutic utility.
Computational Modeling Gaps: Predictive QSAR models tailored to fluoro-methyl imidazo[1,2-a]pyridines are underdeveloped. Generating datasets correlating C-6/C-2 substituent electronic parameters (σₘ, π) with anticancer potency would enable rational design. Molecular dynamics simulations could further elucidate fluorine's role in binding kinetics and residence time.
Synthetic Methodology: Current routes to 6-fluoro-2-methyl derivatives rely on multi-step sequences with limited regiocontrol [5]. Developing tandem reactions or C–H functionalization strategies specifically enabling C-6 fluorination/C-2 methylation would accelerate exploration. Recent advances in visible light-induced C-H functionalization offer promising avenues [7].
Table 3: Key Research Gaps and Proposed Solutions
Research Gap | Current Limitation | Proposed Approach |
---|---|---|
Target Diversity | Limited to c-Met kinase | Kinome-wide profiling; epigenetic target screening |
Metabolic Stability | NADPH-dependent metabolite formation | Deuterium labeling; metabolite identification studies |
In Vivo Validation | Absence of efficacy data for specific isomer | PDX models with MET amplification |
Predictive Modeling | Lack of substituent-specific QSAR | Hammett analysis correlating σ with IC₅₀ |
Synthetic Access | Multi-step routes with poor regioselectivity | C-H fluorination/methylation tandem reactions |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9